

# Spectroscopic Data of 2-Amino-4-iodobenzonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	2-Amino-4-iodobenzonitrile	
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This technical guide provides a summary of available spectroscopic data for **2-Amino-4-iodobenzonitrile** (also known as 4-Amino-2-iodobenzonitrile), a key intermediate in pharmaceutical synthesis. Due to the limited availability of comprehensive public data for this specific compound, this document also includes spectroscopic information for the related compound, 4-iodobenzonitrile, for comparative purposes. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

# **Spectroscopic Data Summary**

The following tables summarize the available quantitative spectroscopic data for **2-Amino-4-iodobenzonitrile** and the comparative data for 4-iodobenzonitrile.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 4-Amino-2-iodobenzonitrile



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.96	d	1H	Aromatic H
7.45	dd	1H	Aromatic H
6.76	d	1H	Aromatic H
6.22	S	2H	-NH <sub>2</sub>

Solvent: DMSO-d6

Table 2: Spectroscopic Data for 4-Iodobenzonitrile (for comparison)

Technique	Data
¹H NMR	Data not readily available in summarized format.
<sup>13</sup> C NMR	Data not readily available in summarized format.
IR (KBr Pellet)	Major peaks include those characteristic of aromatic C-H stretching, C≡N stretching, and C-I stretching.
Mass Spec. (GC-MS)	Molecular Ion (M+): m/z 229, Other major fragments: m/z 102, 75.[1]

Note: The data in Table 2 is for 4-iodobenzonitrile and is provided as a reference due to the lack of publicly available data for **2-Amino-4-iodobenzonitrile**.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation:



- Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
- Cap the NMR tube and carefully wipe the outside to remove any contaminants.

#### <sup>1</sup>H NMR Acquisition:

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

#### <sup>13</sup>C NMR Acquisition:

- Spectrometer: A 100 MHz or 125 MHz NMR spectrometer.
- Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment.
- Number of Scans: 1024 or more scans, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: Approximately 250 ppm, centered around 120 ppm.
- Referencing: Chemical shifts are referenced to the solvent peaks (e.g., CDCl₃ at 77.16 ppm).

## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):



- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- The mixture should be a fine, homogeneous powder.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

#### IR Spectrum Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- · Mode: Transmission.
- Spectral Range: 4000-400 cm<sup>-1</sup>.
- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Sample Preparation:

- For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- For direct infusion, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Mass Spectrum Acquisition (Electron Ionization - El for GC-MS):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.



- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 50-500.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Inlet Temperature: 250°C.
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



### Sample Preparation Chemical Compound Dissolve in Prepare KBr Pellet Dissolve in **Deuterated Solvent** or Thin Film Volatile Solvent Data Acquisition **NMR** Spectrometer Mass Spectrometer FTIR Spectrometer (1H, 13C) (e.g., GC-MS) Data Analysis & Interpretation NMR Spectra Mass Spectrum IR Spectrum (Chemical Shifts, (m/z values, (Vibrational Frequencies) Coupling Constants) Fragmentation Pattern) Structural Elucidation

#### General Workflow for Spectroscopic Analysis

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Caption: Workflow of Spectroscopic Analysis.

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## References







- 1. 4-lodobenzonitrile | C7H4IN | CID 76467 PubChem [pubchem.ncbi.nlm.nih.gov]
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